molecular formula C10H20N2O2 B15199753 (2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride

(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride

Cat. No.: B15199753
M. Wt: 200.28 g/mol
InChI Key: IYXAAEOQRSHLAL-JTQLQIEISA-N
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Description

(S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid is a chiral compound featuring a piperazine ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbutanoic acid and piperazine.

    Formation of Intermediate: The carboxylic acid group of 2,3-dimethylbutanoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

    Nucleophilic Substitution: The acyl chloride intermediate is then reacted with piperazine under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

    2,3-Dimethylbutanoic acid: Lacks the piperazine ring, making it less versatile in terms of chemical reactivity and biological activity.

    Piperazine: A simpler structure without the butanoic acid moiety, limiting its applications in organic synthesis and medicinal chemistry.

    N-Methylpiperazine: Similar in structure but with a methyl group on the nitrogen atom, affecting its binding properties and reactivity.

Uniqueness: (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid is unique due to its combination of a chiral center, a piperazine ring, and a butanoic acid backbone. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid

InChI

InChI=1S/C10H20N2O2/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12/h8,11H,4-7H2,1-3H3,(H,13,14)/t10-/m0/s1

InChI Key

IYXAAEOQRSHLAL-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@](C)(C(=O)O)N1CCNCC1

Canonical SMILES

CC(C)C(C)(C(=O)O)N1CCNCC1

Origin of Product

United States

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